

An In-depth Technical Guide to Dibromododecane: Properties, Synthesis, and Analysis

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Compound of Interest

Compound Name: *Dibromododecane*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **dibromododecane** isomers, with a focus on **1,2-dibromododecane** and **1,12-dibromododecane**. Detailed experimental protocols for their synthesis and subsequent reactions are presented, alongside a summary of their analytical characterization.

Core Data Summary

The fundamental properties of **1,2-dibromododecane** and **1,12-dibromododecane** are summarized below. Both isomers share the same molecular formula and have very similar molecular weights.

Property	1,2-Dibromododecane	1,12-Dibromododecane
Molecular Formula	C ₁₂ H ₂₄ Br ₂ [1]	C ₁₂ H ₂₄ Br ₂
Molecular Weight	328.13 g/mol [1]	328.13 g/mol [2]
CAS Number	55334-42-4[1]	3344-70-5[2]
Appearance	-	White to cream or pale brown solid[3]
Melting Point	-	38-42 °C[4]
Boiling Point	-	215 °C at 15 mmHg[4]
Solubility	-	Insoluble in water; soluble in hot methanol[4]

Experimental Protocols

Detailed methodologies for the synthesis and reaction of **dibromododecane** isomers are crucial for their application in research and development.

Synthesis of 1,12-Dibromododecane

A common method for the preparation of 1,12-**dibromododecane** involves the bromination of 1,12-dodecanediol.

Procedure:

- In a 250 mL three-necked flask, cautiously add 50 mL of concentrated sulfuric acid to 30 mL of water and allow the solution to cool to room temperature.
- To the stirred solution, add 0.1 mol of 1,12-dodecanediol and 26 g (0.25 mol) of sodium bromide.
- Heat the mixture to reflux and maintain for 4 hours.
- After cooling to room temperature, add 100 mL of water.

- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with equal volumes of concentrated sulfuric acid, water, saturated sodium bicarbonate solution, and finally water.
- Separate the organic layer and dry it over anhydrous calcium chloride for 30 minutes.
- Purify the product by vacuum distillation to obtain 1,12-**dibromododecane** as a colorless liquid[5].

Synthesis of 1-Dodecyne from 1,2-Dibromododecane

This protocol describes the dehydrohalogenation of a vicinal dibromide to form an alkyne. While the original procedure uses 1,2-diiodododecane, the yield is reported for the analogous reaction starting from 1,2-**dibromododecane**[6].

Procedure:

- Combine 1,2-**dibromododecane**, potassium hydroxide, and ethanol in a round-bottom flask.
- Heat the mixture to reflux for 22 hours[6].
- After cooling to room temperature, pour the reaction mixture into an ice-water slush.
- Extract the aqueous mixture with diethyl ether.
- Combine the organic extracts and wash them with water and then brine.
- Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
- Purify the crude 1-dodecyne by vacuum distillation[6].

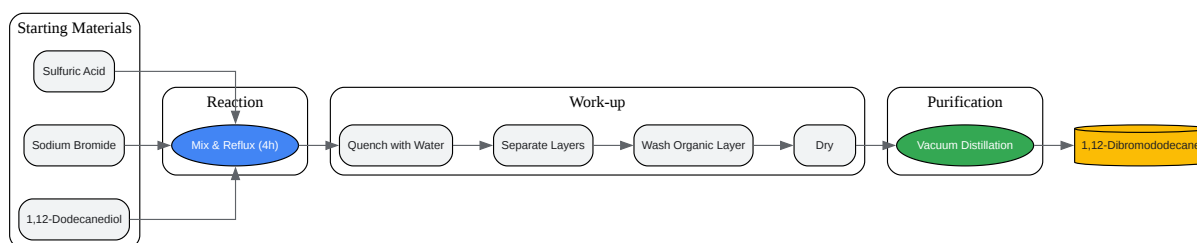
Analytical Characterization

The identification and characterization of **dibromododecane** isomers are typically performed using spectroscopic methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H NMR and ^{13}C NMR spectra are available for 1,12-**dibromododecane** and ^{13}C NMR for 1,2-**dibromododecane**, providing detailed structural information[1][2][7].
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra for 1,12-**dibromododecane** have been recorded using various techniques such as film, ATR-IR, and in the vapor phase, allowing for the identification of functional groups[2].
- Mass Spectrometry (MS): GC-MS is a common technique used to determine the molecular weight and fragmentation pattern of **dibromododecane** isomers[1][8].

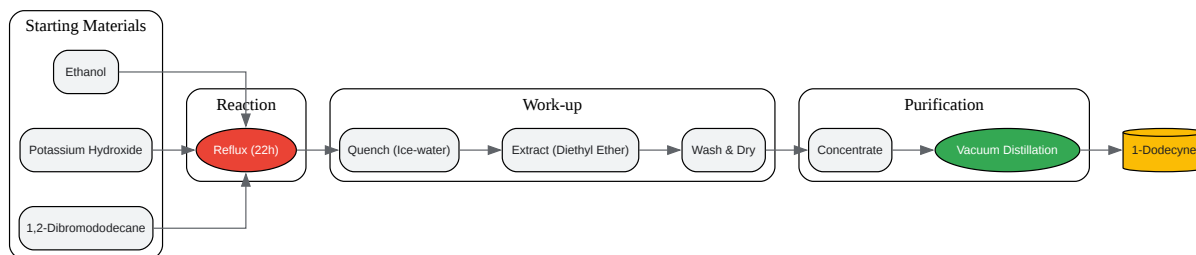
Signaling Pathways and Experimental Workflows

The following diagrams illustrate key experimental workflows related to **dibromododecane**.



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Synthesis of 1,12-**Dibromododecane** Workflow.



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Dehydrohalogenation of 1,2-**Dibromododecane** to 1-Dodecyne.

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